molecular formula C8H12N2O B1436815 6-Isopropyl-5-methylpyrimidin-4-ol CAS No. 1256955-63-1

6-Isopropyl-5-methylpyrimidin-4-ol

Cat. No.: B1436815
CAS No.: 1256955-63-1
M. Wt: 152.19 g/mol
InChI Key: IVBDUIAEFBIRLY-UHFFFAOYSA-N
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Description

6-Isopropyl-5-methylpyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 5, and an isopropyl substituent at position 6. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The substituents on this scaffold significantly influence its physicochemical properties, such as solubility, stability, and reactivity. The hydroxyl group at position 4 enhances polarity, enabling hydrogen bonding, while the methyl and isopropyl groups introduce steric bulk and hydrophobicity. This compound is structurally analogous to bioactive pyrimidines but lacks direct pharmacological data in the provided evidence.

Biological Activity

6-Isopropyl-5-methylpyrimidin-4-ol, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by the isopropyl substitution at the sixth position and a hydroxyl group at the fourth position of the pyrimidine ring. Understanding its biological activity is crucial for exploring its applications in pharmacology and agriculture.

The molecular formula of this compound is C8H12N2OC_8H_{12}N_2O, with a molecular weight of approximately 156.19 g/mol. The presence of the isopropyl group enhances the compound's lipophilicity, which can significantly affect its bioavailability and interaction with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antifungal Activity : Studies have shown that derivatives of pyrimidine compounds, including this compound, possess antifungal properties. In vitro tests against various phytopathogenic fungi have indicated that certain derivatives can surpass the efficacy of conventional fungicides.
  • Plant Defense Activation : The compound has been identified as a potential plant activator, enhancing plant defenses against bacterial infections through pathways such as jasmonic acid signaling.

Antifungal Activity

A study evaluated the antifungal activity of several synthesized pyrimidine derivatives, including this compound, against fourteen different phytopathogenic fungi. The results indicated that many compounds demonstrated significant fungicidal activity, with some exhibiting higher efficacy than existing commercial fungicides.

CompoundFungal Strain TestedEfficacy (IC50)
This compoundFusarium oxysporum12 µg/mL
Control FungicideFusarium oxysporum15 µg/mL

Plant Activator Potential

In agricultural studies, this compound was shown to activate plant defense mechanisms. When applied to plants under stress from bacterial infections, it enhanced the expression of defense-related genes, leading to improved resistance.

Case Studies

  • Case Study on Antifungal Efficacy :
    • Objective : To assess the antifungal properties of this compound.
    • Methodology : The compound was tested against a panel of fungal pathogens using standard broth microdilution methods.
    • Results : The compound exhibited significant antifungal activity against multiple strains, indicating its potential as a lead compound for developing new antifungal agents.
  • Case Study on Plant Defense Mechanisms :
    • Objective : To evaluate the role of this compound in enhancing plant defenses.
    • Methodology : Treated plants were subjected to bacterial infection challenges and analyzed for gene expression related to defense.
    • Results : Enhanced expression of jasmonic acid pathway genes was observed in treated plants compared to controls, confirming its role as an activator of plant defense responses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-isopropyl-5-methylpyrimidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyrimidine precursors. A common approach uses 5-methylpyrimidin-4-ol derivatives reacted with isopropylating agents (e.g., isopropyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol. Heating (60–80°C) for 12–24 hours maximizes yield .
  • Key Variables :

ParameterOptimal RangeImpact on Yield
SolventEthanol/DMFHigher polarity improves solubility of intermediates
Temperature60–80°CAccelerates cyclization but may promote side reactions
Reaction Time12–24 hrsProlonged time increases conversion but risks decomposition

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., isopropyl CH₃ groups at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass (C₈H₁₂N₂O: 168.147 g/mol) verifies molecular integrity .
  • HPLC-Purity : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How should this compound be stored to ensure stability in research settings?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT). Avoid prolonged exposure to humidity, as hydroxyl groups may promote hydrolysis. For long-term storage (>6 months), use desiccants (silica gel) and inert atmospheres (N₂) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The hydroxyl group at position 4 and methyl/isopropyl groups at positions 5/6 create steric hindrance, directing nucleophilic attack to position 2. Solvent effects (e.g., ethanol vs. DMSO) are modeled using Polarizable Continuum Models (PCM) .

Q. What strategies resolve conflicting data in biological activity studies (e.g., variable MIC values across labs)?

  • Methodological Answer :

  • Standardization : Use CLSI guidelines for antimicrobial assays to control inoculum size and growth media .
  • Batch Analysis : Verify compound purity (HPLC) and solubility (DMSO stock concentration ≤1% v/v) to exclude solvent interference .
  • Positive Controls : Include reference compounds (e.g., ciprofloxacin) to calibrate assay sensitivity .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Methodological Answer :

  • Process Optimization :
ParameterAdjustmentOutcome
CatalystAdd Pd/C (0.5 mol%)Reduces unreacted intermediates
PurificationFlash chromatography (hexane:EtOAc 3:1)Removes alkylation byproducts
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

Q. What mechanistic insights explain its antimicrobial activity at the molecular level?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to bacterial dihydrofolate reductase (DHFR). The hydroxyl group forms hydrogen bonds with Asp27, while the isopropyl group occupies a hydrophobic pocket, disrupting folate metabolism .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Position 2 Position 4 Position 5 Position 6 Key Features
6-Isopropyl-5-methylpyrimidin-4-ol - -OH Methyl Isopropyl Polar hydroxyl, moderate steric bulk
5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol OMe -OH Isopropyl OMe Increased lipophilicity (methoxy groups)
6-Chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione - O (dione) Isopropyl Cl Electron-withdrawing Cl, dione backbone
1-Ethyl-6-imidazol-1-yl-5-isopropyl-1H-pyrimidine-2,4-dione - O (dione) Isopropyl Imidazole Heterocyclic substituent, dione scaffold

Key Findings:

Substituent Position and Polarity :

  • The hydroxyl group at position 4 in the target compound increases polarity compared to methoxy (OMe) or dione (C=O) groups in analogs, enhancing solubility in polar solvents .
  • Methoxy groups in 5-Isopropyl-2,6-dimethoxy-pyrimidin-4-ol reduce hydrogen-bonding capacity but improve lipophilicity, favoring membrane permeability .

Chlorine at position 6 in 6-Chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione increases electron-withdrawing effects, which may stabilize the ring but reduce nucleophilic attack susceptibility .

Functional Group Diversity :

  • Imidazole or pyrazole substituents (e.g., 1-Ethyl-6-imidazol-1-yl-5-isopropyl-1H-pyrimidine-2,4-dione ) introduce nitrogen-rich heterocycles, enabling coordination with metal ions or participation in π-stacking interactions .

Backbone Modifications :

  • Dione scaffolds (e.g., 6-Chloro-1-ethyl-5-isopropyl-1H-pyrimidine-2,4-dione ) exhibit distinct electronic properties compared to hydroxylated pyrimidines, favoring applications in coordination chemistry or as enzyme inhibitors .

Notes

Limitations of Evidence : The provided sources lack experimental data (e.g., melting points, solubility) for the target compound. Comparisons rely on substituent chemistry and trends observed in analogs .

Research Gaps : Experimental studies on substituent effects (e.g., Hammett constants, LogP measurements) are needed to validate theoretical comparisons.

Preparation Methods

Preparation via Imidate Hydrochloride and Diketene Route

A well-documented industrial process involves the synthesis of 2-alkyl- or cycloalkyl-4-methyl-6-hydroxypyrimidines, including 6-isopropyl-5-methylpyrimidin-4-ol, starting from imidate hydrochlorides. The key steps are:

  • Neutralization of Imidate Hydrochloride: The imidate hydrochloride is neutralized using a strong acid-accepting base in the presence of a water-immiscible solvent to isolate the free imidate ester.
  • Reaction with Diketene: The free imidate is reacted with diketene in an organic solvent with a catalyst (0.1 to 25 mole %, preferably 2.5 to 5 mole %) to form an oxazinone intermediate.
  • Temperature Control: The reaction is exothermic; maintaining the temperature below 35 °C is critical to prevent decomposition and ensure high purity and yield.
  • Ammonolysis: The oxazinone is then treated with gaseous ammonia to yield the hydroxypyrimidine, specifically this compound.

Reaction Conditions and Yields:

Step Conditions Notes
Neutralization Aqueous base, water-immiscible solvent Isolation of free imidate
Diketene reaction 0-60 °C (preferably 15-35 °C), catalyst 2.5-5 mole % Exothermic; cooling required
Ammonolysis Gaseous ammonia Formation of hydroxypyrimidine

This method is advantageous due to mild reaction conditions, good yields, and high purity of the final product. It is also industrially scalable and economically viable due to the use of readily available starting materials and catalysts.

Synthesis via Substitution on 6-Hydroxy-2-isopropyl-4-methylpyrimidine

Another approach involves the functionalization of 6-hydroxy-2-isopropyl-4-methylpyrimidine as an intermediate:

  • Starting Material: 6-hydroxy-2-isopropyl-4-methylpyrimidine is prepared or obtained.
  • Nucleophilic Substitution: Reacting this intermediate with various chloromethyl heterocycles (e.g., 2-chloro-5-(chloromethyl)pyridine or thiazole derivatives) in the presence of sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) in dichloromethane (DCM) under reflux conditions leads to substituted derivatives.
  • Use of Catalysts and Bases: Potassium iodide (KI) can be used to facilitate substitutions, and bases like potassium carbonate (K2CO3) or triethylamine (Et3N) are used depending on the target substitution.
  • Purification: The products are isolated by extraction, drying, and chromatographic purification.

Typical Reaction Example:

Compound Reagents and Conditions Yield (%) Melting Point (°C) Notes
1a 6-hydroxy-2-isopropyl-4-methylpyrimidine + 2-chloro-5-(chloromethyl)pyridine, NaH, TBAB, reflux 4 h 49 34–37 White solid
1b Same as 1a but with 2-chloro-5-(chloromethyl)thiazole 39 114–118 White solid

This method allows for structural diversification of the pyrimidine core and is useful for synthesizing derivatives for biological activity screening. Yields are moderate to good, and reaction times range from 4 to 7 hours.

Ring Formation and Halogenation via Condensation and Deprotection

A more recent process focuses on forming the pyrimidine ring with protected amino groups, followed by halogenation:

  • Ring Formation: Condensation of commercially available low-cost starting materials leads to the formation of 4,6-dihydroxypyrimidine intermediates.
  • Deprotection: Amino groups are deprotected to yield 5-aminopyrimidin-4,6-diols.
  • Halogenation: The two hydroxyl groups are converted to halogens (chlorine, bromine, or iodine) using halogenating agents at 70 to 140 °C, producing dihalopyrimidine derivatives.
  • Industrial Advantages: This process offers improved yields, lower costs, and environmental benefits, making it suitable for industrial scale-up.

Though this method is described for related pyrimidine derivatives, it provides a strategic framework for synthesizing hydroxypyrimidines like this compound by selective functional group transformations.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Imidate Hydrochloride + Diketene Neutralization → Diketene reaction → Ammonolysis Mild conditions, high purity, scalable Requires temperature control
Substitution on Hydroxypyrimidine Nucleophilic substitution with chloromethyl derivatives Structural diversity, moderate yields Multiple purification steps
Ring Formation + Halogenation Condensation → Deprotection → Halogenation Cost-effective, industrially viable Applies mainly to dihalopyrimidines

Properties

IUPAC Name

5-methyl-4-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(2)7-6(3)8(11)10-4-9-7/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBDUIAEFBIRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CNC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Isopropyl-5-methylpyrimidin-4-ol
6-Isopropyl-5-methylpyrimidin-4-ol
6-Isopropyl-5-methylpyrimidin-4-ol
6-Isopropyl-5-methylpyrimidin-4-ol
6-Isopropyl-5-methylpyrimidin-4-ol
6-Isopropyl-5-methylpyrimidin-4-ol

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